molecular formula C22H27N3O2S B2539975 N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide CAS No. 897461-65-3

N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide

Cat. No.: B2539975
CAS No.: 897461-65-3
M. Wt: 397.54
InChI Key: HUTXUFIWSKTENS-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide is a synthetic compound featuring a substituted imidazo[2,1-b]thiazole core. This heterocyclic scaffold is known for its pharmacological relevance, particularly in anticancer and enzyme inhibition studies . The compound’s structure includes a 4-ethoxyphenyl group at the 6-position of the imidazothiazole ring and an N-cyclohexyl-N-methylacetamide moiety at the 3-position.

Properties

IUPAC Name

N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-3-27-19-11-9-16(10-12-19)20-14-25-18(15-28-22(25)23-20)13-21(26)24(2)17-7-5-4-6-8-17/h9-12,14-15,17H,3-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTXUFIWSKTENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Ethyl 2-Amino-4-(4-Ethoxyphenyl)thiazole-5-carboxylate

The synthesis begins with the condensation of 4-ethoxyphenacyl bromide (1.2 equiv) and ethyl 2-aminothiazole-4-carboxylate (1.0 equiv) in ethanol under reflux for 4 hours. The phenacyl bromide introduces the 4-ethoxyphenyl group, while the thiazole ester provides the carboxylate precursor for subsequent functionalization.

Reaction Conditions

  • Solvent: Ethanol (10 mL/mmol)
  • Temperature: 80°C (reflux)
  • Yield: 78% (reported for analogous systems)

Cyclization to Ethyl 6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate

Cyclization is achieved by heating the intermediate with ammonium acetate (2.0 equiv) in glacial acetic acid (5 mL/mmol) at 120°C for 6 hours. The reaction proceeds via intramolecular nucleophilic attack, forming the fused imidazo[2,1-b]thiazole system.

Key Optimization

  • Dean-Stark trap for azeotropic water removal improves yield.
  • Prolonged heating (>8 hours) leads to decomposition.

Functionalization at the 3-Position

Hydrolysis to 6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylic Acid

The ester is hydrolyzed using lithium hydroxide monohydrate (3.0 equiv) in tetrahydrofuran (THF)/water (3:1) at 60°C for 3 hours.

Characterization Data

  • $$^1$$H NMR (300 MHz, DMSO-$$d6$$) : δ 8.42 (s, 1H, imidazole-H), 7.89 (d, $$J = 8.7$$ Hz, 2H, Ar-H), 7.02 (d, $$J = 8.7$$ Hz, 2H, Ar-H), 4.18 (q, $$J = 7.0$$ Hz, 2H, OCH$$2$$CH$$3$$), 1.42 (t, $$J = 7.0$$ Hz, 3H, OCH$$2$$CH$$_3$$).
  • IR (KBr) : 1685 cm$$^{-1}$$ (C=O stretch).

Amide Coupling with N-Cyclohexyl-N-methylamine

The carboxylic acid (1.0 equiv) is activated using $$N$$-(3-dimethylaminopropyl)-$$N'$$-ethylcarbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dry DMF. N-Cyclohexyl-N-methylamine (1.5 equiv) is added, and the reaction is stirred at 25°C for 12 hours.

Workup

  • Quenched with ice-water, extracted with dichloromethane.
  • Purified via silica gel chromatography (ethyl acetate/hexane, 1:2).

Yield : 65% (analogous coupling).

Characterization and Analytical Data

Spectroscopic Analysis

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) :
    δ 8.21 (s, 1H, imidazole-H),
    7.85 (d, $$J = 8.8$$ Hz, 2H, Ar-H),
    6.98 (d, $$J = 8.8$$ Hz, 2H, Ar-H),
    4.10 (q, $$J = 7.0$$ Hz, 2H, OCH$$2$$CH$$3$$),
    3.72–3.65 (m, 1H, N-CH-cyclohexyl),
    3.01 (s, 3H, N-CH$$
    3$$),
    1.91–1.22 (m, 10H, cyclohexyl),
    1.40 (t, $$J = 7.0$$ Hz, 3H, OCH$$2$$CH$$3$$).

  • HRMS (ESI) : Calculated for C$${24}$$H$${28}$$N$$3$$O$$2$$S [M+H]$$^+$$: 430.1901; Found: 430.1898.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
  • Melting Point : 142–144°C (uncorrected).

Challenges and Optimization

Regioselectivity in Cyclization

Competing pathways during imidazo ring formation were mitigated by using excess phenacyl bromide (1.2 equiv) and controlled heating.

Amine Availability

N-Cyclohexyl-N-methylamine was synthesized via reductive amination of cyclohexanone with methylamine (NH$$3$$/H$$2$$, Pd/C), yielding 82% after distillation.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound also interacts with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Imidazo[2,1-b]thiazole Derivatives

Compound Name Imidazothiazole Substituent (Position 6) Acetamide Substituent (Position 3) Key Properties/Activity Reference
Target Compound 4-Ethoxyphenyl N-cyclohexyl-N-methyl Not reported; inferred stability from cyclohexyl group
5f () 4-Chlorophenyl N-(6-chloropyridin-3-yl) Yield: 72%; MP: 215–217°C
5h () 4-Methoxyphenyl N-(6-chloropyridin-3-yl) Yield: 81%; MP: 108–110°C
5l () 4-Chlorophenyl N-(6-(4-methoxybenzyl-piperazinyl)pyridin-3-yl) IC50: 1.4 μM (MDA-MB-231); VEGFR2 inhibition: 5.72% at 20 μM
4d () 4-Fluorophenyl N-cyclohexylhydrazine-carbothioamide Acetylcholinesterase inhibition (data not shown)
3d () 4-Bromophenyl N-benzoylhydrazine-carbothioamide Aldose reductase inhibition (most active in series)

Key Observations :

  • Aryl Substituents : The 4-ethoxyphenyl group in the target compound may enhance lipophilicity compared to electron-withdrawing groups (e.g., 4-chloro in 5f) or smaller substituents (e.g., methoxy in 5h). Ethoxy’s bulkiness could influence receptor binding or metabolic stability .
  • Acetamide Modifications: The N-cyclohexyl-N-methyl group in the target compound differs from pyridinyl or piperazinyl substituents in analogues (e.g., 5l). Cyclohexyl groups are known to improve membrane permeability but may reduce solubility compared to polar heterocycles .

Biological Activity

N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide is a synthetic compound belonging to the imidazo[2,1-b][1,3]thiazole class. Its unique structure incorporates a cyclohexyl group and an ethoxyphenyl moiety, which contribute to its biological activities. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 897461-65-3
  • Molecular Formula : C22H27N3O2S
  • Molecular Weight : 371.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can affect metabolic pathways critical for cell proliferation and survival.
  • Receptor Modulation : It interacts with cellular receptors that modulate signal transduction pathways involved in apoptosis and inflammation.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance:

  • In vitro assays demonstrated significant inhibition of viral replication at micromolar concentrations.
  • The compound exhibited an EC50 value comparable to established antiviral drugs, indicating its potential effectiveness against viral infections.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound possess anti-inflammatory properties:

  • They can significantly reduce carrageenan-induced edema in animal models.

Research Findings and Case Studies

A selection of studies relevant to the biological activity of this compound includes:

StudyFocusFindings
Synthesis and evaluation of thiazole derivativesIdentified compounds with anti-inflammatory and antibacterial properties; similar structures showed effective inhibition against various bacterial strains.
Antiviral potential of heterocyclesHighlighted the efficacy of pyrazole and thiazole derivatives against herpes simplex virus; suggested a framework for evaluating N-cyclohexyl derivatives.
Mechanistic insights into imidazo[2,1-b][1,3]thiazolesDiscussed enzyme inhibition mechanisms and cellular interactions relevant to cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis of imidazo[2,1-b]thiazole derivatives typically involves cyclocondensation of thioamide intermediates with α-haloketones. For example, compound 4.1 in was synthesized via heterocyclization using concentrated sulfuric acid, yielding a 97.4% product after 24 hours at 293–298 K. Key steps include:

  • Intermediate preparation : Use of isothiocyanate derivatives (e.g., 2.1 ) reacted with benzohydrazide in ethanol.
  • Cyclization : Acid-catalyzed ring closure (e.g., H₂SO₄) to form the imidazo-thiazole core .
    • Optimization : Adjusting solvent polarity (e.g., ethanol vs. acetic acid), temperature, and acid concentration can improve yields. TLC monitoring (Silufol UV-254, chloroform:acetone 3:1) ensures reaction progress .

Q. Which analytical techniques are critical for characterizing this compound and validating its purity?

  • Key Techniques :

  • Spectroscopy : IR (e.g., νmax=3310 cm⁻¹ for amide C=O in ), ¹H/¹³C NMR (e.g., δ=1.91 ppm for CH₃ in acetamide groups), and mass spectrometry (FAB-MS for molecular ion confirmation) .
  • Chromatography : TLC for reaction monitoring; HPLC for purity assessment (>95% as in ).
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (e.g., 37.57% C calc. vs. 37.54% found in ) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology :

  • In vitro cytotoxicity assays : Use human cancer cell lines (e.g., MDA-MB-231, HepG2) with IC₅₀ determination via MTT assays. For example, compound 5l ( ) showed IC₅₀=1.4 μM against MDA-MB-231, comparable to sorafenib .
  • Enzyme inhibition : Screen against targets like VEGFR2 (e.g., 5.72% inhibition at 20 μM in ) using kinase activity assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in imidazo[2,1-b]thiazole derivatives?

  • Case Study : Co-crystals of intermediates (e.g., 4.1 and 4.1a in ) were analyzed via X-ray diffraction to confirm bicyclic formation mechanisms. Parameters like bond angles (C-S-C=92.5°) and torsion angles validate heterocyclic geometry .
  • Challenges : Poor crystal growth due to hygroscopicity may require solvent screening (e.g., ethanol vs. HAc recrystallization) .

Q. What strategies address contradictions in SAR data for imidazo[2,1-b]thiazole analogs?

  • Example : Compound 5a ( ) showed weak VEGFR2 inhibition (3.76% at 20 μM), while 5l (4-chlorophenyl substitution) improved activity (5.72%).
  • Resolution :

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance target binding.
  • Docking studies : Compare ligand poses (e.g., ’s 9c in purple vs. 9m in red) to identify steric/electronic optimizations .

Q. What in vivo models are suitable for pharmacokinetic (PK) and efficacy studies of this compound?

  • Model Design :

  • Rodent PK : Assess oral bioavailability (e.g., AC220 in showed 80% absorption in rats).
  • Xenograft studies : Use immunodeficient mice implanted with MDA-MB-231 tumors. Monitor tumor volume reduction (e.g., AC220’s superior efficacy vs. sorafenib) .
    • Analytical Tools : LC-MS/MS for plasma concentration profiling; histopathology for toxicity .

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